Atrinositol
Overview
Description
Atrinositol, also known as α-trinositol or PP-56, belongs to the class of organic compounds known as inositol phosphates . It is an analog of Ins (1,4,5)P3 and has been found to improve energy homeostasis in a mouse model of pancreatic cancer .
Chemical Reactions Analysis
The chemical reactions involving Atrinositol are not well-documented in the literature. More research is needed to understand the chemical reactions associated with this compound .Scientific Research Applications
Endocrine Research in Threatened Species
Endocrinology plays a crucial role in researching threatened species, contributing to conservation efforts. This field advances our understanding of reproductive and adrenocortical endocrine axes through the quantification of excreted steroid metabolites. Noninvasive hormone monitoring has become a preferred method for studying wildlife species' basic endocrinology. Advances in biochemical, molecular, and genomic technologies provide insights into lesser-known endocrine activities in these species, which may have implications for understanding Atrinositol's role in similar contexts (Kersey & Dehnhard, 2014).
Alzheimer's Disease Research
The National Institute on Aging and Alzheimer's Association's research framework defines Alzheimer's disease (AD) by underlying pathologic processes documented by postmortem examination or in vivo biomarkers. This shift from a syndromal to a biological construct focuses on diagnosing AD with biomarkers in living persons. Understanding the pathologic processes, including β amyloid deposition, pathologic tau, and neurodegeneration, is critical. This framework, emphasizing a biological understanding of AD, might offer insights into how Atrinositol could influence these pathologic processes (Jack et al., 2018).
Transparency of Values in Scientific Policy
Understanding how values influence scientific research is crucial, particularly in policy-relevant research. Acknowledging that scientific reasoning often includes value judgments, especially when evidence is inconclusive, can impact how research, including that on Atrinositol, is conducted and interpreted. This awareness is essential for maintaining objectivity and public trust in science, including endocrinological research (Elliott & Resnik, 2014).
Endocrine-Disrupting Chemicals
Research on endocrine-disrupting chemicals (EDCs) that interfere with hormone biosynthesis, metabolism, or action is significant. EDCs' effects on male and female reproduction, breast development, cancer, neuroendocrinology, thyroid, metabolism, obesity, and cardiovascular endocrinology have profound public health implications. This research context may offer insights into Atrinositol's potential interactions with similar pathways or effects in endocrinological contexts (Diamanti-Kandarakis et al., 2009).
Health Disparities in Endocrine Disorders
Exploring disparities in endocrine disorders highlights the need for comprehensive research to understand underlying mechanisms contributing to these disparities. This research provides a framework for understanding how Atrinositol might differentially impact various populations based on race, ethnicity, and sex (Golden et al., 2012).
properties
IUPAC Name |
[(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDKOMAJZATYAY-GCVPSNMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317926 | |
Record name | α-Trinositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atrinositol | |
CAS RN |
28841-62-5 | |
Record name | Atrinositol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028841625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-Trinositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATRINOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF3049W3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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